molecular formula C26H25N3O3S B2762832 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 897470-22-3

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone

Cat. No. B2762832
CAS RN: 897470-22-3
M. Wt: 459.56
InChI Key: WQBZVRLTGLRVLO-UHFFFAOYSA-N
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Description

The compound “(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone” is a complex organic molecule that contains several functional groups and structural features, including a benzothiazole ring, an ethoxy group, a piperazine ring, and a phenoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the ethoxy group, the piperazine ring, and the phenoxyphenyl group. Each of these functional groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Antibacterial Activity

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone: has shown emergent antibacterial activity. Researchers have synthesized N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, combining thiazole and sulfonamide groups known for their antibacterial properties. These compounds were tested both in isolation and in complex with the cell-penetrating peptide octaarginine. Several derivatives exhibited potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, the isopropyl-substituted derivative displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. The drug-peptide complex demonstrated distinctive modes of action, including faster killing kinetics, membrane pore formation in bacterial cells, and minimal hemolytic activity toward human red blood cells .

Anti-Tubercular Activity

While specific studies on this compound are limited, benzothiazole-based molecules have gained attention as potential anti-tubercular agents. Recent synthetic developments in this class have led to compounds with in vitro and in vivo activity. Further investigations could explore the efficacy of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone against tuberculosis .

Multitargeted Bioactivity

Thiazole derivatives, including those containing the thiazol-2-yl moiety, have demonstrated bioactivity. For instance, 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol exhibited significant activity with a MIC value of 8 µg/mL. The presence of thiol-substituted triazole/oxadiazole and isopropyl moieties contributes to the observed bioactivity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. For example, some benzothiazole derivatives have been found to have anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its structure, studying its reactivity, investigating its biological activity, and assessing its safety and potential applications .

properties

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-2-31-20-12-13-22-24(18-20)33-26(27-22)29-16-14-28(15-17-29)25(30)21-10-6-7-11-23(21)32-19-8-4-3-5-9-19/h3-13,18H,2,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBZVRLTGLRVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone

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